molecular formula C15H14N4O B5003613 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile

Cat. No. B5003613
M. Wt: 266.30 g/mol
InChI Key: HPULGKRZFGYYPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that combine different precursors to form complex structures. For example, the electrochemically induced catalytic tandem Knoevenagel–Michael reaction has been used to create compounds with a 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitrile structure, showcasing a method that could potentially be applied or adapted for the synthesis of the compound (Elinson et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole rings, which are often involved in the formation of chromophores or push-pull electronic systems, indicating their potential utility in various applications, including as chromophores (Belikov et al., 2018).

Chemical Reactions and Properties

These compounds can participate in further chemical reactions, such as condensation with other aromatic aldehydes, malononitrile, and additional reagents, to form derivatives with potential biological activity or for the development of new materials (Safaei‐Ghomi et al., 2015).

Physical Properties Analysis

While specific physical property data for this compound may not be directly available, related research provides insights into methodologies for assessing such properties, including crystallography and spectroscopy, which are vital for understanding the stability, solubility, and overall behavior of similar compounds (Zheng et al., 2010).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target related to leishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner, leading to changes that result in its pharmacological effects.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with pathways related to these diseases .

Result of Action

The compound has been found to exhibit potent antileishmanial and antimalarial activities . In vitro antileishmanial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate, and in vivo antimalarial activities were evaluated against Plasmodium berghei infected mice . The results revealed that these compounds displayed superior activity compared to standard drugs .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, a similar compound was synthesized in water at ambient temperature , suggesting that the compound might be stable and active under these conditions.

properties

IUPAC Name

2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-methylphenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-5-3-4-6-12(9)14(11(7-16)8-17)13-10(2)18-19-15(13)20/h3-6,11,14H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULGKRZFGYYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=C(NNC2=O)C)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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